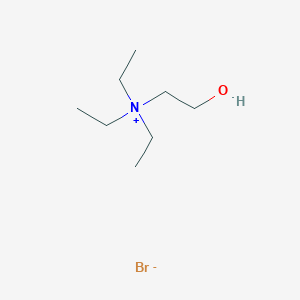

Triethylcholine bromide

Description

Overview of Acetylcholine (B1216132) Biosynthesis and Metabolism in Cholinergic Systems

Cholinergic neurotransmission is fundamental to a vast array of physiological functions, including muscle contraction, autonomic control, memory, and learning. The signaling molecule at the heart of this system is acetylcholine (ACh). The synthesis and breakdown of ACh are tightly regulated processes, ensuring precise control of nerve impulses.

The biosynthesis of acetylcholine occurs within the cytoplasm of cholinergic nerve terminals. dntb.gov.ua It is a single-step reaction catalyzed by the enzyme choline (B1196258) acetyltransferase (CAT) . wikipedia.orgtandfonline.com This enzyme facilitates the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) , a product of glycolysis, to choline . wikipedia.org The presence of CAT is a definitive marker for a cholinergic neuron. tandfonline.com The availability of both choline and acetyl-CoA are the rate-limiting factors in ACh synthesis. tandfonline.com

Once synthesized, acetylcholine is packaged into synaptic vesicles by a specialized vesicular acetylcholine transporter (VAChT) . dntb.gov.uawikipedia.org This transporter actively pumps ACh into the vesicles, where it is stored and protected from degradation until its release is triggered by an action potential. tandfonline.com

The action of acetylcholine in the synaptic cleft is terminated by the enzyme acetylcholinesterase (AChE) . dntb.gov.ua This enzyme is highly concentrated in the synaptic cleft and exhibits one of the fastest catalytic rates known in biology, rapidly hydrolyzing ACh into inactive metabolites: choline and acetate . wikipedia.orgtandfonline.com This swift degradation is crucial for terminating the signal and allowing for high-frequency nerve firing. wikipedia.org The liberated choline can then be taken back up into the presynaptic terminal for the synthesis of new acetylcholine, completing the cycle. dntb.gov.ua

Role of Choline Transport Systems in Maintaining Cholinergic Homeostasis

The maintenance of a steady supply of choline is paramount for sustaining acetylcholine synthesis, especially during periods of high neuronal activity. Since neurons cannot synthesize choline de novo, they rely on transport systems to uptake it from the extracellular fluid. These systems are critical for maintaining cholinergic homeostasis.

There are primarily two types of choline transport systems distinguished by their affinity for choline and dependence on sodium:

High-Affinity Choline Transport (HACU): This system is mediated by the high-affinity choline transporter (CHT1) , also known as SLC5A7. cdnsciencepub.com It is a sodium (Na+) and chloride (Cl-)-dependent cotransporter found specifically in the presynaptic terminals of cholinergic neurons. cdnsciencepub.com The HACU system has a low micromolar affinity (Km = 1–5 μM) for choline and is considered the primary, rate-limiting step for providing the choline necessary for ACh synthesis. cdnsciencepub.comnih.gov Its activity is coupled to neuronal firing; increased cholinergic activity leads to an upregulation of CHT1 surface expression and choline uptake. uomustansiriyah.edu.iq This system is highly sensitive to inhibition by compounds like hemicholinium-3 . cdnsciencepub.comnih.gov

Low-Affinity Choline Transport: This more ubiquitous system is sodium-independent and has a much lower affinity for choline (Km ≈ 100 μM). nih.gov It is mediated by several transporter families, including polyspecific organic cation transporters (OCTs) and choline transporter-like proteins (CTLs). cdnsciencepub.comkau.edu.sa This system is primarily responsible for supplying choline for the synthesis of phospholipids (B1166683), such as phosphatidylcholine, which are essential components of cell membranes. cdnsciencepub.com While not the primary source for neurotransmitter synthesis, under certain conditions, it can contribute to the choline pool for ACh production. uomustansiriyah.edu.iq

The coordinated action of these transport systems ensures that cholinergic neurons can both maintain their structural integrity and respond to the dynamic demands of neurotransmission.

Historical Context of Triethylcholine (B1219574) Bromide in Neuropharmacological Research

The journey of Triethylcholine as a tool in neuropharmacology began with early observations of its physiological effects. Initial investigations by Hunt and Taveau in 1909 noted that the triethyl analogue of choline lacked the typical muscarinic and nicotinic actions of acetylcholine. nih.gov Decades later, in 1946, Keston and Wortis made a pivotal discovery: the toxicity of Triethylcholine in mice could be antagonized by choline, providing the first clue about its mechanism of action involving competition with the endogenous molecule. nih.govnih.gov

The most significant breakthrough came from the work of Bowman and Rand in 1961. nih.govcolab.ws They conducted detailed studies on nerve-muscle preparations and observed that Triethylcholine induced a slowly developing neuromuscular weakness that was particularly pronounced under high-frequency nerve stimulation and resembled the symptoms of myasthenia gravis. wikipedia.orgcolab.ws Their crucial findings demonstrated that this transmission failure was not due to a curare-like blockade of postsynaptic receptors, as the muscle still responded normally to directly applied acetylcholine. nih.govcolab.ws Instead, the effects were reversed by choline but not by anticholinesterase drugs, leading them to conclude that Triethylcholine interferes with the synthesis of acetylcholine in the presynaptic nerve ending. wikipedia.orgnih.gov

This work established Triethylcholine as a specific presynaptic inhibitor and a valuable research probe. Later research further refined this understanding, proposing that Triethylcholine not only competes with choline for uptake but is also itself acetylated by choline acetyltransferase, acting as a precursor to a "false neurotransmitter," acetyltriethylcholine . nih.govtandfonline.com This false transmitter is then released but is inactive at the postsynaptic receptor, leading to a dilution of the cholinergic signal.

Conceptual Framework for Investigating Cholinergic System Dynamics Using Specific Antagonists

Specific antagonists are indispensable tools for dissecting the function of complex biological systems like cholinergic neurotransmission. uomustansiriyah.edu.iq By selectively blocking a particular step in the transmission process, researchers can observe the consequences and thereby deduce the role of that step. Cholinergic antagonists can be broadly categorized based on their site of action: postsynaptic receptor blockers and presynaptic inhibitors.

Postsynaptic Antagonists: These agents, such as atropine for muscarinic receptors or tubocurarine (B1210278) for nicotinic receptors at the neuromuscular junction, act by competitively binding to the postsynaptic receptors, preventing acetylcholine from eliciting a response. uomustansiriyah.edu.iq They are used to identify the receptor subtypes involved in a specific physiological response.

Presynaptic Inhibitors: These compounds disrupt the synthesis, storage, or release of acetylcholine. Triethylcholine bromide falls into this category. Its utility as a research probe is based on a unique conceptual framework:

Inhibition of Synthesis: Triethylcholine acts as a competitive inhibitor of the high-affinity choline transporter (CHT1), reducing the uptake of choline needed for ACh synthesis. nih.govrsc.org

Formation of a False Transmitter: It serves as a substrate for choline acetyltransferase (CAT), leading to the synthesis of acetyltriethylcholine. nih.govnih.gov This "false transmitter" is packaged into synaptic vesicles and released upon nerve stimulation, but it is ineffective at activating postsynaptic ACh receptors. tandfonline.comnih.gov

Activity-Dependent Blockade: The neuromuscular blockade produced by Triethylcholine is highly dependent on the rate of nerve stimulation. wikipedia.orgnih.gov At low stimulation frequencies, the system can compensate. However, at high frequencies, the demand for ACh synthesis and release is high, leading to a rapid depletion of functional transmitter and its replacement with the inert false transmitter, causing transmission failure. nih.gov

This activity-dependent nature makes Triethylcholine an elegant tool for studying cholinergic dynamics under conditions of high demand or stress, mimicking pathological states like myasthenia gravis or exploring the limits of synaptic plasticity. wikipedia.org

Distinguishing this compound from Other Cholinergic Modulators in Experimental Paradigms

In experimental settings, it is crucial to select the appropriate pharmacological tool. The action of this compound must be distinguished from other key presynaptic and postsynaptic modulators.

Triethylcholine vs. Hemicholinium-3: Both compounds inhibit acetylcholine synthesis by targeting the high-affinity choline transporter (CHT1). cdnsciencepub.comnih.gov However, they have key differences. Hemicholinium-3 is a much more potent inhibitor of the transporter but is not significantly transported into the neuron itself. nih.govrsc.org Triethylcholine is less potent as a direct transport inhibitor but is readily taken up and acetylated into a false transmitter. nih.gov Furthermore, some hemicholiniums possess a weak postsynaptic curare-like blocking action, an effect not significantly observed with Triethylcholine. nih.gov

Triethylcholine vs. Vesamicol: These two agents act at different stages of the presynaptic process. While Triethylcholine affects the initial step of choline uptake and synthesis, Vesamicol acts later. Vesamicol blocks the vesicular acetylcholine transporter (VAChT), preventing the loading of newly synthesized ACh into synaptic vesicles. kau.edu.sapharmacologyeducation.orgiiab.me This leads to the release of empty or partially filled vesicles, thus reducing quantal size and diminishing the postsynaptic response. Vesamicol does not interfere with choline uptake or the synthesis of ACh itself. iiab.me

Triethylcholine vs. Postsynaptic Antagonists: The distinction here is fundamental. Triethylcholine's effect is presynaptic, leading to a failure of transmitter release, especially at high frequencies. bps.ac.uk In a preparation blocked by Triethylcholine, the muscle will still contract normally if acetylcholine is applied directly. nih.gov In contrast, a postsynaptic antagonist like tubocurarine or atropine blocks the receptor itself. In this case, the direct application of acetylcholine will have no effect, as its site of action is already occupied by the antagonist. uomustansiriyah.edu.iq

Data Tables

Table 1: Comparison of Presynaptic Cholinergic Inhibitors

| Feature | Triethylcholine | Hemicholinium-3 | Vesamicol |

| Primary Target | High-Affinity Choline Transporter (CHT1) | High-Affinity Choline Transporter (CHT1) | Vesicular Acetylcholine Transporter (VAChT) |

| Primary Mechanism | Competitive inhibition of choline uptake; formation of a false transmitter (acetyltriethylcholine) | Potent competitive inhibition of choline uptake | Non-competitive block of ACh transport into vesicles |

| Effect on ACh Synthesis | Inhibited | Inhibited | Unaffected |

| Effect on ACh Storage | Storage of a false transmitter | Depletion of ACh stores | Prevents storage of newly synthesized ACh |

| Key Characteristic | Activity-dependent neuromuscular blockade | Potent, specific inhibitor of choline transport | Blocks quantal filling of vesicles |

| Postsynaptic Action | Minimal/transient bps.ac.uknih.gov | Can have weak curare-like effects nih.gov | None |

Table 2: Key Enzymes and Transporters in Cholinergic Neurotransmission

| Component | Function | Location | Inhibitor Example |

| Choline Acetyltransferase (CAT) | Synthesizes Acetylcholine from Choline and Acetyl-CoA | Cytoplasm of presynaptic terminal | (Experimental inhibitors exist) |

| Acetylcholinesterase (AChE) | Degrades Acetylcholine into Choline and Acetate | Synaptic Cleft | Neostigmine, Physostigmine |

| High-Affinity Choline Transporter (CHT1) | Reuptake of Choline into the presynaptic terminal | Presynaptic membrane | Hemicholinium-3, Triethylcholine |

| Vesicular Acetylcholine Transporter (VAChT) | Packages Acetylcholine into synaptic vesicles | Synaptic vesicle membrane | Vesamicol |

Structure

3D Structure of Parent

Properties

CAS No. |

21708-95-2 |

|---|---|

Molecular Formula |

C8H20BrNO |

Molecular Weight |

226.15 g/mol |

IUPAC Name |

triethyl(2-hydroxyethyl)azanium;bromide |

InChI |

InChI=1S/C8H20NO.BrH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

KUQFDYRHDBNMSI-UHFFFAOYSA-M |

SMILES |

CC[N+](CC)(CC)CCO.[Br-] |

Canonical SMILES |

CC[N+](CC)(CC)CCO.[Br-] |

Other CAS No. |

21708-95-2 |

Synonyms |

N,N,N-triethyl-N-2-hydroxyethylammonium N,N,N-triethyl-N-2-hydroxyethylammonium chloride triethyl (2-hydroxyethyl)ammonium chloride triethylaminoethanol triethylcholine triethylcholine bromide triethylcholine chloride triethylcholine iodide |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Triethylcholine Bromide Action

Competitive Inhibition of High-Affinity Choline (B1196258) Transporter (CHT1) by Triethylcholine (B1219574) Bromide

The initial and most critical point of intervention for triethylcholine in the cholinergic nerve terminal is the high-affinity choline transporter, CHT1. This transporter is responsible for the uptake of choline from the synaptic cleft, a rate-limiting step in the synthesis of acetylcholine (B1216132). wikipedia.org Triethylcholine's structural similarity to choline allows it to act as a competitive inhibitor of this transporter.

Kinetics of Choline Uptake Inhibition in Presynaptic Terminals

Interactive Table: Kinetic Parameters of CHT1 Inhibition

| Inhibitor | Target | Organism/Tissue | Inhibition Type | IC50 | Ki |

| Triethylcholine | High-affinity choline transport | Rat brain synaptosomes | Competitive | 2-6 µM | Not explicitly reported |

| Hemicholinium-3 | High-affinity choline transport | Rat brain synaptosomes | Competitive | ~0.08 µM | Not explicitly reported |

This table summarizes the reported inhibitory concentrations of triethylcholine and a related well-characterized inhibitor, hemicholinium-3, on the high-affinity choline transporter.

Substrate Mimicry and Interaction with Choline Recognition Sites

The inhibitory action of triethylcholine is rooted in its ability to mimic the natural substrate, choline. wikipedia.org Both molecules possess a quaternary ammonium (B1175870) group, which is a key feature for recognition by the CHT1 transporter. Triethylcholine, with its N,N,N-triethyl-2-hydroxyethanaminium structure, presents a positively charged head group similar to the trimethylammonium group of choline. This allows it to effectively bind to the choline recognition sites within the transporter. However, the bulkier triethyl groups, compared to the methyl groups of choline, likely influence the binding affinity and subsequent transport kinetics. This substrate mimicry allows triethylcholine to occupy the transporter, thereby preventing choline from being taken up into the presynaptic terminal.

Structural Basis for Triethylcholine Bromide Binding to CHT1

Recent advancements in structural biology, specifically through cryo-electron microscopy (cryo-EM), have elucidated the high-resolution structure of the human CHT1 transporter in various states, including bound to its natural substrate, choline. nih.govresearchgate.netpdbj.orgdntb.gov.ua These structures reveal a central substrate-binding pocket within the transporter. The binding of choline is stabilized by interactions with several key amino acid residues. Although a specific co-crystal structure of CHT1 with triethylcholine is not yet available, the existing structural data for the choline-bound state provides a strong basis for understanding how triethylcholine binds.

The quaternary ammonium group of choline forms cation-π interactions with aromatic residues within the binding pocket. It is highly probable that the positively charged quaternary ammonium group of triethylcholine engages in similar cation-π interactions with these same aromatic residues. However, the larger ethyl groups of triethylcholine would occupy more space within the binding pocket compared to choline's methyl groups. This steric hindrance could lead to a slightly different orientation or a less optimal fit within the binding site, which may explain its inhibitory nature rather than being efficiently transported. The interaction of the hydroxyl group of choline with the transporter is also a critical aspect of its binding. Triethylcholine possesses a similar hydroxyl group, which would likely form hydrogen bonds with corresponding residues in the CHT1 binding pocket, further anchoring it to the transporter.

Impact on Acetylcholine Synthesis Pathway

The competitive inhibition of CHT1 by triethylcholine has profound downstream effects on the acetylcholine synthesis pathway. By blocking the primary route of choline entry into the presynaptic neuron, triethylcholine effectively starves the neuron of a crucial precursor for neurotransmitter production.

Depletion of Intracellular Choline Pools

Sustained exposure to triethylcholine leads to a progressive depletion of the intracellular choline pool within the presynaptic terminal. Cholinergic neurons are heavily reliant on the high-affinity uptake of choline from the synaptic cleft to maintain the high rates of acetylcholine synthesis required for neurotransmission. While other, lower-affinity choline transport mechanisms and the breakdown of choline-containing phospholipids (B1166683) can contribute to intracellular choline levels, the CHT1-mediated pathway is the most significant source, especially during periods of high neuronal activity. By competitively blocking CHT1, triethylcholine effectively severs this primary supply line, leading to a decline in the available intracellular choline concentration.

Modulation of Choline Acetyltransferase (ChAT) Substrate Availability

The depletion of intracellular choline directly impacts the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA. researchgate.net ChAT is a soluble enzyme located in the cytoplasm of the presynaptic terminal. Research has shown that triethylcholine itself can act as a substrate for ChAT, leading to the formation of acetyltriethylcholine. This "false neurotransmitter" is pharmacologically inactive at postsynaptic acetylcholine receptors.

The primary impact of triethylcholine, however, is the reduction in the availability of choline for ChAT. The rate of acetylcholine synthesis is highly dependent on the intracellular concentrations of its substrates, particularly choline. As the intracellular choline pool is depleted due to the CHT1 blockade, the substrate availability for ChAT diminishes. This leads to a significant decrease in the rate of acetylcholine synthesis. Consequently, the stores of acetylcholine within synaptic vesicles are not replenished efficiently, leading to a decline in the amount of neurotransmitter released upon nerve stimulation. This ultimately results in a failure of cholinergic transmission. The effects of triethylcholine can be reversed by the administration of choline, which competes with triethylcholine at the CHT1 transporter, thereby restoring intracellular choline levels and allowing for the resumption of acetylcholine synthesis. wikipedia.org

Consequences for Vesicular Acetylcholine Loading

Triethylcholine is actively transported into cholinergic nerve terminals via the high-affinity choline transporter. Once inside the neuron, it undergoes acetylation by the enzyme choline-O-acetyltransferase (ChAT) to form acetyltriethylcholine (acetyl-TEC). nih.gov This process occurs with an efficiency comparable to the acetylation of choline itself. nih.gov

The newly synthesized acetyl-TEC is then recognized by the vesicular acetylcholine transporter (VAChT) and is actively loaded into synaptic vesicles. nih.govslideplayer.com This leads to a direct competition between acetyl-TEC and authentic acetylcholine for the finite space within these vesicles. Consequently, the quantum of neurotransmitter released upon nerve stimulation is a mixture of ACh and the functionally much weaker acetyl-TEC. This replacement of ACh with a "false transmitter" is a key consequence of TEC action, leading to a depletion of readily releasable, effective neurotransmitter. nih.govthinkswap.com

Electrophysiological Manifestations of Presynaptic Cholinergic Impairment

The presynaptic disruption caused by this compound manifests in distinct electrophysiological changes, particularly a reduction in neurotransmitter release efficacy and the induction of synaptic depression.

Effects on Neurotransmitter Release Probability

The probability of a presynaptic action potential successfully evoking a postsynaptic response is a fundamental parameter of synaptic strength. While direct quantitative studies on the precise effect of triethylcholine on the probability of vesicle release (Pr) are limited, the "false transmitter" mechanism strongly implies a significant reduction in the effective neurotransmitter release probability.

The release of acetyl-TEC, which has a markedly lower potency at postsynaptic acetylcholine receptors compared to acetylcholine, means that even if a vesicle fuses with the presynaptic membrane, the probability of eliciting a postsynaptic potential of sufficient magnitude to reach threshold is dramatically reduced. quizlet.com This functional decrease in release efficacy is particularly evident at the neuromuscular junction, where triethylcholine's effects were first extensively studied. nih.gov Initially, there may be a transient and weak facilitation of acetylcholine release, possibly due to a potassium channel blocking action similar to tetraethylammonium. nih.gov However, this is quickly overshadowed by the profound depression of transmission.

Synaptic Depression Mechanisms Induced by Choline Deprivation

A hallmark of triethylcholine action is the induction of synaptic depression, a phenomenon that is exacerbated by high-frequency stimulation. nih.govwikipedia.org This activity-dependent depression is a direct consequence of the presynaptic depletion of acetylcholine.

During periods of intense neuronal activity, the demand for acetylcholine synthesis and release is high. In the presence of triethylcholine, the recycling of choline is competitively inhibited, and the nerve terminal increasingly synthesizes and releases the less potent acetyl-TEC. nih.govslideplayer.com As stimulation continues, the readily releasable pool of vesicles becomes progressively filled with the false transmitter. This leads to a rapid decline in the amplitude of excitatory postsynaptic potentials (EPSPs), a characteristic feature of synaptic fatigue or depression. wikipedia.orgfrontiersin.org The neuromuscular blockade produced by triethylcholine is characteristically slow in onset and is more pronounced with increased rates of nerve stimulation, a finding consistent with the gradual replacement of acetylcholine by its ineffective analogue. nih.gov

Investigation of Potential Off-Target Interactions with Cholinergic Receptors

While the primary effects of triethylcholine are presynaptic, the potential for direct interaction of its acetylated form, acetyl-TEC, with postsynaptic cholinergic receptors has been a subject of investigation.

Analysis of Muscarinic Receptor Modulation

Acetyltriethylcholine (ATECh) exhibits a significantly lower affinity for muscarinic acetylcholine receptors (mAChRs) compared to acetylcholine. Studies have shown that the affinity of ATECh for muscarinic receptors in the brainstem and cerebral cortex is considerably weaker than that of ACh. nih.gov Unlike acetylcholine, which recognizes multiple binding conformations of the muscarinic receptor, the binding of ATECh suggests an interaction with only a single set of equivalent sites. nih.gov

The following table summarizes the relative affinities of acetylcholine and its ethylated analogs for central muscarinic receptors.

| Compound | Relative Affinity for Muscarinic Receptors (Brainstem & Cortex) |

| Acetylcholine (ACh) | High |

| Acetylmonoethylcholine (AMECh) | Moderate |

| Acetyldiethylcholine (ADECh) | Low |

| Acetyltriethylcholine (ATECh) | Very Low |

Data compiled from Neuropharmacology, 1988, 27(3), 217-225. nih.gov

This low affinity indicates that acetyl-TEC is a very weak agonist at muscarinic receptors and is unlikely to produce significant direct muscarinic effects at concentrations where its presynaptic actions are prominent.

Analysis of Nicotinic Receptor Modulation

Similar to its interaction with muscarinic receptors, acetyltriethylcholine has a very low affinity for nicotinic acetylcholine receptors (nAChRs). quizlet.comnih.gov Research utilizing nAChRs from the Torpedo electric organ demonstrated that ATECh has minimal affinity for these receptors. nih.gov

Furthermore, while acetylcholine and its mono- and diethyl- analogs can stimulate the binding of [3H]phencyclidine to the ion channel of the nicotinic receptor, indicating channel opening, ATECh is inactive in this regard. nih.gov This suggests that acetyl-TEC is not only a poor binder to the nicotinic receptor recognition site but is also incapable of inducing the conformational change required for ion channel activation. One of the earliest observations of triethylcholine's effects was a transient ganglionic blocking action, which is consistent with a weak antagonistic interaction at nicotinic receptors in autonomic ganglia. nih.govwikipedia.org

The following table outlines the relative interaction of acetylcholine and its ethylated analogs with nicotinic receptors.

| Compound | Relative Affinity for Nicotinic Receptors | Stimulation of Ion Channel |

| Acetylcholine (ACh) | High | Active |

| Acetylmonoethylcholine (AMECh) | High | Active |

| Acetyldiethylcholine (ADECh) | Low | Active |

| Acetyltriethylcholine (ATECh) | Very Low | Inactive |

Data compiled from Neuropharmacology, 1988, 27(3), 217-225. nih.gov

These findings confirm that the primary mechanism of neuromuscular and synaptic blockade by triethylcholine is not due to a direct postsynaptic receptor antagonism but rather to the presynaptic "false transmitter" effect.

Absence of Direct Postsynaptic Depolarizing or Blocking Actions

Studies have shown that triethylcholine itself does not act as an agonist at the motor end-plate to cause depolarization. nih.gov For instance, close-arterial injections of triethylcholine iodide into the cat tibialis muscle did not elicit muscle contractions, indicating a lack of depolarizing action. nih.gov This is a key distinction from depolarizing blocking agents like suxamethonium, which initially stimulate the muscle before causing paralysis. dur.ac.uksohag-univ.edu.eg

Furthermore, the integrity and responsiveness of the postsynaptic apparatus are maintained during a triethylcholine-induced block. In experiments on the cat tibialis muscle, even at the peak of partial paralysis induced by triethylcholine, the muscle responded normally to direct electrical stimulation. nih.gov This demonstrates that the contractile machinery of the muscle fiber itself is unaffected. nih.gov Crucially, the muscle also retained its normal sensitivity and contractile response to exogenously applied acetylcholine during the blockade. researchgate.netnih.gov This finding strongly indicates that triethylcholine does not significantly block the postsynaptic acetylcholine receptors in the way that competitive antagonists like tubocurarine (B1210278) do. researchgate.netnih.govdur.ac.uk

While some research has noted a very slight and transient "curare-like" (non-depolarizing) action associated with triethylcholine, this effect is considered too weak to be a major contributor to the profound and long-lasting neuromuscular transmission failure it produces. researchgate.netnih.gov The primary mechanism of paralysis is the presynaptic depletion of acetylcholine, which becomes apparent under conditions of high-frequency nerve stimulation. nih.gov

The functional status of the postsynaptic membrane during triethylcholine action is further evidenced by the unchanged nature of motor nerve action potentials, while the muscle action potential is markedly reduced. nih.gov This points to a failure of the signal to be transmitted across the synapse, rather than a failure of the postsynaptic membrane to respond to a signal. The entire body of evidence confirms that the site of triethylcholine's blocking action is pre-junctional, with no significant direct depolarizing or blocking effects on the postsynaptic membrane. researchgate.netnih.gov

Table 1: Experimental Evidence for the Absence of Direct Postsynaptic Effects of Triethylcholine

| Experimental Model | Stimulus/Agent Applied | Observation in the Presence of Triethylcholine | Conclusion | Reference(s) |

| Cat Tibialis Muscle | Close-arterial injection of Triethylcholine Iodide | No muscle contraction produced. | Lacks direct depolarizing action. | nih.gov |

| Cat Tibialis and Soleus Muscles | Direct electrical stimulation of the muscle. | Normal muscle contractions. | Contractile mechanism of the muscle is unaffected. | nih.gov |

| Cat Tibialis Muscle | Close-arterial injection of Acetylcholine. | Muscle contractions equal in tension to pre-triethylcholine controls. | Does not block postsynaptic acetylcholine receptors or reduce end-plate sensitivity. | researchgate.netnih.gov |

| Cat Motor Nerve | Electrical stimulation of the nerve. | Nerve action potential remains unaffected. | Does not block nerve conduction. | nih.gov |

| Various Nerve-Muscle Preparations | Comparison with Tubocurarine and Decamethonium. | Possesses a slight and transient curare-like action, too weak to cause the primary block. | The main blocking action is not due to postsynaptic receptor antagonism. | researchgate.netnih.gov |

Neurochemical and Functional Consequences in Experimental Models

Analysis of Acetylcholine (B1216132) Levels and Turnover in Brain Regions and Peripheral Tissues

Triethylcholine (B1219574) bromide significantly alters the synthesis and storage of acetylcholine (ACh) in the nervous system. By competing with choline (B1196258) for uptake into cholinergic nerve terminals, it serves as a substrate for choline acetyltransferase, leading to the formation of acetyltriethylcholine. This "false transmitter" is then stored in synaptic vesicles and released upon nerve stimulation, resulting in a diminished cholinergic response.

Regional Specificity of Cholinergic System Susceptibility

| Brain Region | Susceptibility to Acetylcholine Depletion by Triethylcholine |

| Cortex | High |

| Hippocampus | High |

| Striatum | Moderate to High |

| Cerebellum | Low |

| This table is illustrative and based on the general understanding of regional cholinergic activity. Specific quantitative data on the percentage of ACh depletion per region following triethylcholine administration is not available in the public domain. |

Time-Dependent Changes in Acetylcholine Content

The impact of triethylcholine on acetylcholine levels is not immediate but develops over time, corresponding with the gradual replacement of acetylcholine with acetyltriethylcholine in synaptic vesicles. The onset of physiological effects, such as neuromuscular blockade, is characteristically slow and is dependent on the frequency of nerve impulses, which accelerates the turnover and release of the false transmitter. While precise time-course data for specific brain regions is limited in the available literature, the general principle is that the depletion of functional acetylcholine is a progressive process.

| Time Post-Administration | Effect on Acetylcholine Content |

| Initial Phase (Short-term) | Minimal to no significant change in total acetylcholine levels. |

| Intermediate Phase | Progressive decrease in acetylcholine as it is replaced by acetyltriethylcholine. |

| Late Phase (Sustained Exposure) | Significant reduction in functional acetylcholine, leading to observable physiological effects. |

| This table represents a generalized time-dependent effect of triethylcholine on acetylcholine content based on its mechanism of action. Specific quantitative data is not publicly available. |

Effects on Neurotransmitter Release Dynamics

The substitution of acetylcholine with the functionally weaker acetyltriethylcholine has profound effects on the dynamics of neurotransmitter release from cholinergic terminals.

Spontaneous vs. Evoked Acetylcholine Release Alterations

The release of acetyltriethylcholine in place of acetylcholine affects both spontaneous and evoked neurotransmission. While the fundamental mechanisms of vesicular release remain intact, the physiological consequence of the released quantum is significantly reduced. Studies on cholinergic false transmitters indicate that the spontaneous release of acetyltriethylcholine would result in miniature end-plate potentials (MEPPs) of a much smaller amplitude compared to those produced by acetylcholine. Evoked release, triggered by an action potential, would similarly consist of the release of this less potent analogue, leading to a subthreshold or significantly diminished postsynaptic response.

| Release Type | Alteration by Triethylcholine | Consequence |

| Spontaneous Release | Release of acetyltriethylcholine instead of acetylcholine. | Reduced amplitude of miniature postsynaptic potentials. |

| Evoked Release | Quantal release of acetyltriethylcholine upon nerve stimulation. | Attenuated or failed postsynaptic depolarization. |

| This table is a qualitative representation of the effects of triethylcholine on neurotransmitter release based on the false transmitter hypothesis. |

Calcium-Dependent and Calcium-Independent Release Mechanisms

The release of neurotransmitters from presynaptic terminals is a process critically dependent on the influx of calcium ions (Ca2+) through voltage-gated calcium channels upon membrane depolarization. The substitution of acetylcholine with acetyltriethylcholine within synaptic vesicles is not believed to alter the fundamental calcium-dependency of vesicular release. Therefore, the release of the false transmitter, like that of acetylcholine, is a calcium-dependent process. There is no evidence to suggest that triethylcholine induces a shift towards calcium-independent release mechanisms. The core deficit lies not in the release mechanism itself, but in the biological activity of the released substance.

Modulation of Presynaptic Function in Isolated Synaptic Preparations

Investigations using isolated synaptic preparations, such as synaptosomes, have been instrumental in elucidating the presynaptic effects of triethylcholine. These preparations allow for the direct study of neurotransmitter uptake, synthesis, and release in a controlled environment.

In synaptosomal preparations, triethylcholine has been shown to competitively inhibit the high-affinity uptake of choline, a crucial step for sustaining acetylcholine synthesis. Furthermore, when synaptosomes are pre-loaded with radiolabeled triethylcholine, its subsequent acetylation and release as acetyltriethylcholine can be monitored. These studies confirm that the machinery of the presynaptic terminal, including choline acetyltransferase and the vesicular transport system, can process triethylcholine, leading to the synthesis and storage of the false transmitter. The evoked release of this false transmitter from synaptosomes is, consistent with in vivo observations, less potent in eliciting a postsynaptic response compared to acetylcholine.

| Presynaptic Parameter | Effect of Triethylcholine in Isolated Synaptic Preparations |

| Choline Uptake | Competitive inhibition |

| Neurotransmitter Synthesis | Formation of acetyltriethylcholine |

| Vesicular Storage | Acetyltriethylcholine is stored in synaptic vesicles |

| Evoked Release | Release of acetyltriethylcholine |

| This table summarizes the key presynaptic effects of triethylcholine as observed in in vitro models like synaptosomes. |

Studies in Synaptosomes and Cholinergic Nerve Endings

Synaptosomes, which are isolated, sealed nerve terminals, have been instrumental in dissecting the molecular mechanisms of action of triethylcholine. Studies using these preparations have revealed that triethylcholine directly competes with choline for the high-affinity choline uptake (HACU) system located on the presynaptic membrane of cholinergic neurons. This transport system is the rate-limiting step in the synthesis of acetylcholine nih.govnih.gov.

Once transported into the cholinergic nerve terminal, triethylcholine serves as a substrate for the enzyme choline acetyltransferase (ChAT), which catalyzes its acetylation to form acetyl-triethylcholine. This product acts as a "false transmitter," meaning it is stored in synaptic vesicles and released upon nerve stimulation in place of acetylcholine. However, acetyl-triethylcholine is functionally inactive as a neurotransmitter, being unable to effectively stimulate postsynaptic cholinergic receptors.

The interference with acetylcholine synthesis is a key aspect of triethylcholine's mechanism. By competing with choline for both uptake and acetylation, it reduces the amount of acetylcholine available for release. Research has demonstrated that triethylcholine inhibits the biological synthesis of acetylcholine, leading to a depletion of this crucial neurotransmitter in nerve endings nih.gov.

| Parameter | Observed Effect of Triethylcholine | Experimental Model | Reference |

|---|---|---|---|

| High-Affinity Choline Uptake | Competitive Inhibition | Rat Brain Synaptosomes | nih.govnih.gov |

| Acetylcholine Synthesis | Inhibition | General (inferred from multiple studies) | nih.govwikipedia.org |

| Formation of False Transmitter | Acetylation to Acetyl-triethylcholine | General (inferred from multiple studies) | nih.gov |

Investigations in Isolated Neuromuscular Junctions

Studies on isolated nerve-muscle preparations, such as the rat phrenic nerve-diaphragm, have provided crucial insights into the functional consequences of triethylcholine's neurochemical actions. In these models, triethylcholine induces a slowly developing muscle weakness that ultimately leads to a failure of neuromuscular transmission wikipedia.org.

A key finding from these investigations is that the site of action of triethylcholine is pre-junctional. This is evidenced by the observation that during the blockade induced by triethylcholine, the muscle remains responsive to directly applied acetylcholine, and the motor nerve action potentials are unaffected nih.govnih.gov. This indicates that the defect lies in the ability of the nerve terminal to release a sufficient amount of functional neurotransmitter.

Furthermore, triethylcholine has been shown to be devoid of significant depolarizing or curare-like blocking actions at the motor end-plate, which would signify a post-junctional effect nih.govnih.gov. Some studies have noted a slight initial potentiation of muscle contractions before the onset of the block, which has been attributed to a minor increase in the amount of acetylcholine released by the nerve impulse wikipedia.orgnih.gov.

Influence on Cholinergic Neurotransmission Efficiency

The efficiency of cholinergic neurotransmission is significantly hampered by the presence of triethylcholine bromide, primarily due to the presynaptic mechanisms detailed above. The ultimate effect is a reduction in the safety margin of neuromuscular transmission, which becomes particularly evident under conditions of high neuronal activity.

Frequency-Dependent Blockade of Synaptic Transmission

A hallmark of the neuromuscular blockade produced by triethylcholine is its dependence on the frequency of nerve stimulation. The block is more pronounced and develops more rapidly at higher rates of stimulation, while contractions at lower frequencies may remain relatively unaffected wikipedia.orgnih.gov. This phenomenon is a direct consequence of the compound's mechanism of action.

High-frequency stimulation places a greater demand on the synthesis and release of acetylcholine. In the presence of triethylcholine, the reduced synthesis of acetylcholine and the co-release of the inactive acetyl-triethylcholine become rate-limiting. As the readily releasable pool of acetylcholine is depleted, the nerve terminal is unable to sustain the high rate of transmitter output, leading to a failure of transmission.

| Stimulation Frequency | Effect on Neuromuscular Transmission in the Presence of Triethylcholine | Experimental Model | Reference |

|---|---|---|---|

| Low Frequency (e.g., 0.1 Hz) | Minimal to no blockade of muscle contraction. | Rat Phrenic Nerve-Diaphragm | scielo.br |

| High Frequency (e.g., 1 Hz or tetanic stimulation) | Progressive reduction in muscle contraction, leading to blockade. | Rat Phrenic Nerve-Diaphragm, Cat Tibialis Anticus | wikipedia.orgnih.govscielo.br |

Reversibility of Effects by Choline Supplementation

The neuromuscular blockade induced by triethylcholine can be reversed by the administration of choline nih.gov. This observation provides strong support for the competitive nature of the interaction between triethylcholine and choline at the level of the high-affinity uptake transporter and choline acetyltransferase.

By increasing the extracellular concentration of choline, the competitive inhibition by triethylcholine can be overcome. A higher concentration of choline increases its probability of being transported into the nerve terminal and being acetylated to acetylcholine, thereby restoring the levels of functional neurotransmitter available for release. This reversal is a key characteristic that distinguishes the action of triethylcholine from that of post-junctional blocking agents. Anticholinesterases, which increase the synaptic concentration of acetylcholine by inhibiting its breakdown, are ineffective at reversing the effects of triethylcholine nih.govnih.gov.

| Experimental Condition | Treatment | Outcome | Experimental Model | Reference |

|---|---|---|---|---|

| Partial neuromuscular blockade induced by triethylcholine. | Intravenous injection of choline chloride (1 to 5 mg/kg). | Striking and rapid reversal of the blockade. | Cat and Rabbit | researchgate.net |

| Partial neuromuscular blockade induced by triethylcholine (200 µg/ml). | Addition of choline chloride (50 to 200 µg/ml) to the bath. | Reversal of the blockade. | Isolated Rat Diaphragm | researchgate.net |

| Prior to administration of triethylcholine. | Pre-treatment with choline chloride. | Prevention or reduction in the development of the blockade. | Isolated Rat Diaphragm | researchgate.net |

Impact on Other Neurotransmitter Systems (if indirect mechanistic relevance)

While the primary impact of triethylcholine is on the cholinergic system, there is evidence of some effects on other neurotransmitter systems, although these are generally considered to be of less significance to its main pharmacological profile.

Triethylcholine has been shown to possess a transient ganglion-blocking action, similar to that of the related compound tetraethylammonium nih.gov. This effect is demonstrated by a temporary fall in blood pressure and a blockade of the response of the nictitating membrane to pre-ganglionic, but not post-ganglionic, stimulation of the cervical sympathetic nerve nih.gov. This suggests an interaction with nicotinic acetylcholine receptors at autonomic ganglia. Preganglionic nerve stimulation has been shown to increase the accumulation of triethylcholine in sympathetic ganglia elifesciences.org.

Additionally, a weak potassium channel blocking action, also resembling that of tetraethylammonium, has been proposed nih.gov. This action may be responsible for the slight initial facilitation of acetylcholine release observed in some neuromuscular preparations, as blocking potassium channels can prolong the duration of the presynaptic action potential, leading to increased calcium influx and transmitter release wikipedia.orgnih.gov.

| System/Target | Observed Effect of Triethylcholine | Mechanistic Relevance | Reference |

|---|---|---|---|

| Autonomic Ganglia (Nicotinic Receptors) | Transient blockade of ganglionic transmission. | Contributes to transient autonomic side effects like hypotension. | nih.gov |

| Potassium (K+) Channels | Weak blockade. | May contribute to an initial, slight facilitation of acetylcholine release. | nih.gov |

Methodological Approaches for Studying Triethylcholine Bromide

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro models are fundamental for isolating and studying the specific molecular and cellular actions of triethylcholine (B1219574) bromide, eliminating the systemic complexities of in vivo studies.

Cell culture models offer a controlled environment to investigate the direct effects of triethylcholine on neuronal cells. The human neuroblastoma SH-SY5Y cell line is a frequently used model in neuropharmacological research. vt.edunih.govnih.gov These cells express components of the cholinergic system, including nicotinic acetylcholine (B1216132) receptors and choline (B1196258) transporters, making them suitable for studying compounds that interfere with cholinergic signaling. nih.govresearchgate.net For instance, studies on SH-SY5Y cells have explored the mechanisms of cell death induced by various compounds and the protective effects of others, providing a framework for how triethylcholine's impact on choline metabolism could be assessed at a cellular level. vt.eduresearchgate.net Research has also utilized this cell line to investigate the trafficking of the high-affinity choline transporter (CHT), demonstrating that depolarization can increase the transporter's presence on the plasma membrane, a process that could be modulated by competitive inhibitors like triethylcholine. researchgate.net

Primary neuronal cultures, derived directly from animal brain tissue, provide a model that more closely resembles the in vivo neuronal environment, with a diverse population of neurons and glial cells. While specific studies focusing solely on triethylcholine in primary cultures are less commonly detailed, the methodologies are well-established for investigating cholinergic function. These cultures are used to study acetylcholine synthesis and release, and the effects of inhibitors like hemicholinium-3, a compound with a similar mechanism to triethylcholine. umich.educdnsciencepub.com

Isolated organ preparations are classic yet powerful tools in pharmacology for studying the physiological effects of substances on tissue function, particularly at the neuromuscular junction.

The isolated rat phrenic nerve-diaphragm preparation has been extensively used to study the effects of triethylcholine on neuromuscular transmission. nih.govresearchgate.netdss.go.th In this system, the phrenic nerve is stimulated electrically, and the resulting contractions of the diaphragm muscle are measured. Research has shown that triethylcholine causes a frequency-dependent block of neuromuscular transmission; contractions are reduced at high stimulation frequencies but are less affected at lower rates. nih.govresearchgate.net This effect is attributed to the depletion of readily available acetylcholine, as triethylcholine competes with choline for uptake and is acetylated into the non-functional acetyltriethylcholine. rsc.orgnih.govresearchgate.net The block can be reversed by adding choline to the bath, demonstrating the competitive nature of the inhibition. nih.govdss.go.th

The electric organ of fish like Torpedo californica is another valuable model. nih.govnih.govsemanticscholar.org This tissue is exceptionally rich in cholinergic synapses, making it an excellent source for studying cholinergic receptors and transporters. nih.govsemanticscholar.org Studies have used preparations from the electric organ to characterize the binding affinity of various choline analogs, including triethylcholine, for nicotinic acetylcholine receptors. nih.gov Research on Torpedo has revealed a complex subunit structure for these receptors (α2βγδ), providing a detailed molecular target for investigating how false transmitters or receptor antagonists might interact with them. nih.gov

Synaptosomes are isolated, sealed nerve terminals prepared from brain tissue. They are a powerful tool for studying presynaptic processes, including neurotransmitter uptake, synthesis, and release, in a controlled biochemical environment.

Synaptosomal preparations are used to directly measure the effect of triethylcholine on the high-affinity choline uptake (HACU) system. cdnsciencepub.comsemanticscholar.org By incubating synaptosomes with radiolabeled choline, researchers can quantify the rate of choline transport into the nerve terminal. The addition of triethylcholine competitively inhibits this uptake, a mechanism shared with the well-studied inhibitor hemicholinium-3. rsc.orgcdnsciencepub.com These assays are crucial for determining the inhibitory potency of triethylcholine and understanding how it limits the substrate available for acetylcholine synthesis. cdnsciencepub.com

Furthermore, synaptosomes can be pre-loaded with radiolabeled acetylcholine or its precursors to study neurotransmitter release. researchgate.net Depolarization of the synaptosomes, typically with high potassium concentrations, triggers the release of acetylcholine. The presence of triethylcholine leads to the synthesis and subsequent release of "false" neurotransmitter, acetyltriethylcholine, which is functionally inactive at the postsynaptic receptor. rsc.org This demonstrates that triethylcholine not only depletes acetylcholine stores by inhibiting choline uptake but also by replacing acetylcholine with an ineffective substitute. rsc.org

Biochemical and Molecular Biology Techniques

A range of biochemical and molecular assays are employed to quantify the interactions of triethylcholine with its molecular targets and to measure the downstream consequences on neurotransmitter levels.

Radioligand binding assays are a precise method for studying the interaction between a compound and its receptor or transporter target. To characterize the effect of triethylcholine on the high-affinity choline transporter (CHT), competitive binding assays are often used.

In these assays, membrane preparations from tissues rich in CHT (e.g., brain regions like the striatum or hippocampus, or cells engineered to express the transporter) are incubated with a radiolabeled ligand that binds specifically to the CHT. nih.govnih.govfrontiersin.org [³H]-hemicholinium-3 ([³H]HC-3) is a commonly used radioligand for this purpose, as it binds with high affinity to the transporter. nih.govnih.govnih.gov

The assay measures the ability of unlabeled triethylcholine to displace the bound [³H]HC-3. By using increasing concentrations of triethylcholine, a competition curve can be generated, from which the inhibitory constant (Ki) of triethylcholine for the CHT can be calculated. The Ki value represents the concentration of triethylcholine required to occupy 50% of the transporters, providing a quantitative measure of its binding affinity. This technique has been fundamental in establishing that triethylcholine acts as a competitive inhibitor at the choline binding site of the transporter. nih.govrsc.orgguidetopharmacology.org

| Technique | Purpose | Key Findings for Triethylcholine (TEC) | References |

|---|---|---|---|

| Competitive Radioligand Binding Assay | To determine the binding affinity of TEC for the High-Affinity Choline Transporter (CHT). | TEC competitively displaces specific radioligands (e.g., [³H]hemicholinium-3) from the CHT, confirming it as a competitive inhibitor. Allows for the calculation of the inhibitory constant (Ki). | nih.govrsc.orgnih.gov |

| Radiometric Choline Uptake Assay | To measure the rate of choline transport into cells or synaptosomes and the inhibitory effect of TEC. | TEC inhibits the uptake of radiolabeled choline ([³H]Choline) into cholinergic nerve terminals. This directly demonstrates its functional impact on the transporter. | nih.govfrontiersin.org |

Accurately measuring the concentrations of acetylcholine and choline in biological samples is critical to understanding the ultimate effect of triethylcholine administration. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (HPLC-ED) and mass spectrometry (MS) are two of the most sensitive and specific methods used for this purpose. nih.govwiley.comnih.gov

HPLC-ED is a widely used technique for quantifying acetylcholine and choline. nih.govnih.govthermofisher.com The method involves several steps:

Separation of acetylcholine and choline from other components in the sample using a reverse-phase HPLC column. nih.gov

Post-column enzymatic conversion. The separated acetylcholine is hydrolyzed by immobilized acetylcholinesterase to produce choline. nih.gov

This choline, along with the choline originally in the sample, is then oxidized by choline oxidase, producing hydrogen peroxide. nih.gov

The hydrogen peroxide is detected electrochemically, and the resulting signal is proportional to the concentration of the parent compound. nih.govnih.gov This method is highly sensitive, capable of detecting concentrations in the nanomolar range, and is effective for analyzing samples from microdialysis or tissue homogenates. nih.govresearchgate.net

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS or LC-MS/MS), offers even greater specificity and sensitivity. nih.govwaters.commdpi.com In this technique, molecules are separated by LC and then ionized before being identified based on their mass-to-charge ratio. waters.commdpi.com This allows for the unambiguous identification and quantification of acetylcholine and choline, even in complex biological matrices. nih.gov HILIC (Hydrophilic Interaction Liquid Chromatography) is often employed as it provides good retention for polar compounds like choline and acetylcholine and uses volatile mobile phases ideal for MS. waters.comthermofisher.com The high sensitivity of modern MS methods allows for detection limits in the picomolar to femtomolar range. nih.gov These techniques are essential for demonstrating the core effect of triethylcholine: a reduction in acetylcholine levels in tissues and perfusates following its application.

| Analytical Method | Principle | Detection Limit Examples | References |

|---|---|---|---|

| HPLC with Electrochemical Detection (HPLC-ED) | Separates ACh and Ch, followed by enzymatic reactions to produce detectable hydrogen peroxide. | LOD for ACh: 0.02 nM (0.2 fmol). LOQ for ACh: 0.05 nM. | nih.govnih.govresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography and identifies them by their specific mass-to-charge ratio. | LOD for ACh: 0.1 ng/mL on a single quadrupole MS. | nih.govwaters.commdpi.com |

Enzyme Activity Assays for Choline Acetyltransferase

The primary molecular target of triethylcholine's interference is the enzyme choline acetyltransferase (ChAT). This enzyme is responsible for the synthesis of acetylcholine from its precursors, choline and acetyl coenzyme A (acetyl-CoA). williams.edu To investigate the interaction between triethylcholine and ChAT, researchers utilize enzyme activity assays.

These assays are designed to quantify the rate at which ChAT produces acetylcholine. A common approach involves incubating purified ChAT or tissue homogenates containing the enzyme with its substrates, choline and radiolabeled acetyl-CoA. The amount of radiolabeled acetylcholine produced over time is then measured, providing a direct assessment of enzyme activity.

Triethylcholine acts as a competitive inhibitor and a false substrate for ChAT. It competes with the natural substrate, choline, for the active site of the enzyme. nih.gov Furthermore, studies have shown that ChAT can acetylate triethylcholine, forming acetyltriethylcholine. nih.gov This "false neurotransmitter" is subsequently stored in synaptic vesicles but is functionally inactive upon release, failing to elicit a proper postsynaptic response. This leads to a depletion of functional acetylcholine and a progressive failure of neuromuscular transmission, particularly at high frequencies of nerve stimulation. nih.govnih.gov

Enzyme kinetic studies, such as Michaelis-Menten analysis, are employed to determine key parameters like the inhibition constant (Ki) of triethylcholine for ChAT. These analyses help to quantitatively describe the inhibitory potency of the compound. Various assay formats, including colorimetric and fluorometric methods, are available to measure ChAT activity and its inhibition. mdpi.com

Table 1: Research Findings from Choline Acetyltransferase (ChAT) Activity Assays

| Finding | Methodological Detail | Implication |

| Competitive Inhibition | Kinetic analysis of ChAT activity in the presence of varying concentrations of choline and triethylcholine. | Triethylcholine competes with choline for the same binding site on the ChAT enzyme. nih.gov |

| False Substrate Acetylation | In vitro incubation of ChAT with triethylcholine and acetyl-CoA, followed by detection of acetyltriethylcholine. | Triethylcholine is converted to a non-functional acetylcholine analogue, depleting the readily releasable pool of true neurotransmitter. nih.gov |

| Frequency-Dependent Block | Measurement of acetylcholine release from nerve preparations stimulated at different frequencies in the presence of triethylcholine. | The depletion of functional acetylcholine is more pronounced during high levels of neuronal activity, explaining the exercise-induced weakness observed in vivo. nih.govnih.gov |

Gene Expression Analysis of Choline Transporters and Cholinergic Enzymes

To understand the cellular response to cholinergic perturbation by triethylcholine, researchers analyze the expression of genes critical to cholinergic function. This includes the genes encoding the high-affinity choline transporter (CHT1) and choline acetyltransferase (ChAT) itself. Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting are standard methods.

Studies on mice with genetically reduced ChAT activity (haploinsufficiency) have shown that a decrease in the enzyme's function can lead to a compensatory upregulation in the expression of the choline transporter CHT1. nih.gov In these mice, CHT1 mRNA and protein levels were significantly higher, suggesting a feedback mechanism to increase choline uptake and support remaining acetylcholine synthesis. nih.gov While direct studies on triethylcholine's effect on gene expression are less common, these findings suggest a plausible adaptive response.

The general methodology involves:

Tissue Collection: Brain regions rich in cholinergic neurons, such as the septum or striatum, are dissected from control and experimental animals.

RNA/Protein Extraction: Total RNA or protein is isolated from the tissue samples.

Quantification:

RT-PCR: RNA is reverse-transcribed into complementary DNA (cDNA), which is then used as a template for PCR to amplify specific target genes (e.g., Chat, Slc5a7 for CHT1). Quantitative PCR (qPCR) allows for the precise measurement of changes in mRNA levels. nih.govplos.org

Western Blotting: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against ChAT or CHT1 to detect changes in protein levels. nih.gov

These analyses can reveal whether exposure to a substance like triethylcholine induces long-term adaptive or maladaptive changes in the machinery of cholinergic neurotransmission.

Electrophysiological Techniques

Electrophysiology provides a direct, real-time measure of the functional consequences of triethylcholine's actions on neurons and muscle cells. These techniques are crucial for understanding how the disruption of acetylcholine synthesis translates into altered cellular excitability and synaptic transmission.

Intracellular and Extracellular Recording from Neurons and Muscle Cells

Intracellular and extracellular recordings are classical electrophysiological methods used to monitor the electrical activity of individual cells or populations of cells.

Intracellular Recording: This technique involves inserting a very fine microelectrode into a single neuron or muscle fiber to measure its membrane potential directly. It allows for the detailed analysis of resting membrane potential, action potentials, and synaptic potentials (e.g., end-plate potentials at the neuromuscular junction). In studies with triethylcholine, intracellular recordings from muscle fibers would demonstrate a progressive decline in the amplitude of end-plate potentials upon repeated nerve stimulation, reflecting the depletion of releasable acetylcholine.

Extracellular Recording: An electrode is placed near a cell to detect changes in the electrical potential in the extracellular space that occur when the cell fires an action potential. This method is less invasive and can be used to monitor the firing patterns of neurons over long periods. Studies have shown that during a triethylcholine-induced neuromuscular block, the action potentials recorded from the motor nerve remain unaffected, while the muscle response fails. nih.govnih.gov This pinpoints the site of failure to the neuromuscular junction, specifically the presynaptic terminal, consistent with a deficit in neurotransmitter synthesis.

Patch-Clamp Techniques for Ion Channel and Transporter Function

The patch-clamp technique is a more refined electrophysiological method that allows for the study of individual ion channels or transporters in a small patch of cell membrane. nih.gov It offers exceptional detail regarding the function of the proteins that mediate ion flow and transport across the membrane.

While triethylcholine's primary effect is on acetylcholine synthesis, patch-clamp techniques can be used to investigate secondary effects or to rule out direct actions on postsynaptic receptors and ion channels. For instance, by applying acetylcholine or its agonists to a patched muscle cell membrane, researchers can confirm that the acetylcholine receptors themselves remain functional in the presence of triethylcholine. nih.gov

This technique is also invaluable for studying the function of transporters like the high-affinity choline transporter (CHT1). uniprot.org By recording the small electrical currents associated with choline transport into a cell, patch-clamp can be used to study how compounds might modulate transporter activity. This could reveal if triethylcholine, besides competing for ChAT, also has any direct inhibitory effect on the choline transporter itself, similar to the action of hemicholinium-3.

Table 2: Application of Electrophysiological Techniques in Triethylcholine Research

| Technique | Application | Key Findings/Observations |

| Intracellular Recording | Measure end-plate potentials (EPPs) in muscle fibers during nerve stimulation. | Progressive reduction in EPP amplitude with high-frequency stimulation, leading to transmission failure. |

| Extracellular Recording | Record action potentials from motor nerves innervating affected muscles. | Nerve action potentials remain intact, confirming the presynaptic nature of the block. nih.govnih.gov |

| Patch-Clamp | Assess the function of postsynaptic acetylcholine receptors and ion channels. | Receptors on the muscle membrane respond normally to direct application of acetylcholine, ruling out a postsynaptic blocking effect. nih.gov |

| Patch-Clamp | Investigate the function of the high-affinity choline transporter (CHT1). | Can be used to determine if triethylcholine directly inhibits choline uptake, in addition to inhibiting its subsequent acetylation. |

In Vivo Animal Models for Systemic Cholinergic System Perturbation

To understand the systemic effects of triethylcholine and the resulting cholinergic dysfunction, researchers utilize various in vivo animal models. These models are essential for observing the integrated physiological and behavioral consequences of impaired acetylcholine synthesis.

Experimental Designs Utilizing Vertebrate Species (e.g., rodents, rabbits, chicks)

A range of vertebrate species has been used to model the effects of triethylcholine, each offering unique advantages for specific experimental questions.

Rabbits: Rabbits have been used in similar experimental paradigms to rodents, demonstrating the characteristic slowly developing muscular weakness that is exacerbated by exercise. wikipedia.orgnih.govresearchgate.net Their larger size can be advantageous for certain physiological measurements, such as blood pressure monitoring, which has revealed the transient ganglionic blocking effects of triethylcholine. nih.gov

Chicks: The avian neuromuscular junction and renal system provide valuable models. In conscious chicks, triethylcholine administration leads to a flaccid paralysis. nih.gov Additionally, the unique renal portal system in chickens allows for the study of the renal transport of organic cations. Experiments have utilized this system to investigate the transport and excretion of triethylcholine and its interaction with the transport of endogenous choline.

These in vivo studies are critical for confirming that the biochemical and cellular effects observed in vitro translate into physiologically and behaviorally relevant outcomes, providing a comprehensive understanding of how triethylcholine perturbs the cholinergic system at the organismal level.

Methodologies for Assessing Cholinergic Function in Animal Brains

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides whole-brain coverage, making it suitable for longitudinal studies in both animal models and humans. wiley.com For cholinergic studies, PET does not measure ACh directly due to its rapid enzymatic breakdown. Instead, it utilizes radiolabeled tracers that bind to specific targets within the cholinergic system. wiley.com Most commonly, these tracers target acetylcholinesterase (AChE), the enzyme that degrades ACh. By quantifying AChE distribution and activity, PET provides a reliable, though indirect, estimate of cholinergic function and terminal integrity. wiley.comsnmjournals.org Other PET tracers are designed to bind to vesicular acetylcholine transporters (VAChT) or specific subtypes of muscarinic and nicotinic ACh receptors, offering further insight into the state of the cholinergic synapse. nih.govsnmjournals.org

Magnetic Resonance Spectroscopy (MRS) is another non-invasive method that can assess cholinergic function. MRS measures the concentration of various molecules in the brain, including choline-containing compounds. wiley.com Since the levels of free choline are closely linked to the synthesis and degradation of ACh, quantifying choline can serve as a dependable indicator of cholinergic turnover. wiley.com While it offers high spatial resolution, its temporal resolution is limited compared to more direct methods.

Genetically Encoded Fluorescent Sensors represent a cutting-edge approach for directly measuring ACh release with high sensitivity and temporal precision. wiley.com These tools, such as the GRAB (GPCR-Activation Based) ACh sensors, are proteins engineered to fluoresce when they bind to acetylcholine. biorxiv.org When expressed in specific neurons in the brain of a living animal, these sensors can be monitored using fiber photometry. This technique allows researchers to record real-time, behaviorally relevant changes in ACh release in defined brain circuits, offering unprecedented spatial and temporal resolution. nih.govwiley.combiorxiv.org

Electrochemical Techniques , such as amperometry and voltammetry, use microelectrodes to detect changes in the extracellular concentration of specific molecules. While measuring ACh directly is challenging due to its low concentration and rapid metabolism, these methods can be adapted to measure choline as a proxy for ACh release and hydrolysis. nih.govnih.gov These techniques offer excellent temporal resolution, capable of detecting changes on a sub-second timescale. nih.gov

The selection of a particular methodology depends on the specific research question, with each technique offering a unique balance of invasiveness, specificity, and spatiotemporal resolution.

Table 1: Comparison of Methodologies for In Vivo Assessment of Cholinergic Function

| Technique | Primary Analyte / Target | Principle | Spatial Resolution | Temporal Resolution | Primary Application |

| Positron Emission Tomography (PET) | Acetylcholinesterase (AChE), VAChT, ACh Receptors | Non-invasive imaging using radiotracers to quantify target density and activity. wiley.comsnmjournals.org | Several millimeters | Minutes to hours | Animal models and clinical studies |

| Magnetic Resonance Spectroscopy (MRS) | Choline-containing compounds | Non-invasive detection of metabolic profiles based on magnetic properties of nuclei. wiley.com | Millimeters | Minutes | Animal models and clinical studies |

| Microdialysis | Extracellular Acetylcholine, Choline | A probe with a semi-permeable membrane is implanted to collect molecules from the extracellular fluid for later analysis (e.g., by HPLC). nih.govnih.gov | ~1-3 mm (probe dependent) | Minutes | Animal models |

| Fiber Photometry with Genetically Encoded Sensors | Acetylcholine | An optical fiber records fluorescence from a genetically expressed sensor that activates upon binding ACh. wiley.combiorxiv.org | Hundreds of micrometers | Sub-second | Animal models |

| Electrochemical Sensing | Choline (as a proxy for ACh) | A microelectrode measures the oxidation of choline at its surface, generating a current proportional to concentration. nih.gov | Micrometers | Seconds | Animal models (slice and in vivo) |

Microdialysis for In Vivo Neurotransmitter Monitoring

In vivo microdialysis is a cornerstone technique for studying the effects of neuroactive compounds like triethylcholine bromide on neurotransmitter dynamics in the brains of conscious, freely moving animals. nih.gov It is one of the most widely used methods for the direct measurement of extracellular acetylcholine concentrations in specific brain regions. nih.govnih.gov

The methodology involves the stereotaxic implantation of a small, specialized probe into a target brain area, such as the striatum or hippocampus. nih.gov The tip of this probe features a semi-permeable dialysis membrane. A physiological solution, known as the perfusion fluid or artificial cerebrospinal fluid (aCSF), is slowly and continuously pumped through the probe. As the aCSF passes behind the membrane, extracellular molecules from the surrounding brain tissue, including neurotransmitters like acetylcholine and its precursor choline, diffuse across the membrane down their concentration gradient and are collected in the outgoing fluid, termed the dialysate. nih.gov

A significant challenge in measuring ACh is its rapid hydrolysis by the enzyme acetylcholinesterase (AChE) in the synaptic cleft and extracellular space. nih.gov To prevent this degradation and allow for accurate quantification of released ACh, an AChE inhibitor, such as neostigmine, is often included in the perfusion fluid. nih.govnih.gov This practice increases the basal concentration of ACh in the dialysate to detectable levels. nih.gov The collected dialysate samples are then typically analyzed using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). nih.gov

Microdialysis allows researchers to establish a baseline level of neurotransmitter release and then monitor how it changes in response to pharmacological intervention. For a compound like triethylcholine, which acts as a precursor to a "false" neurotransmitter, this technique is ideal for quantifying its impact on the synthesis and release of endogenous acetylcholine. By analyzing dialysate samples collected over time after administration of this compound, a direct measurement of its effect on the functional output of cholinergic neurons can be obtained.

Table 2: Illustrative Research Findings on Cholinergic Modulation via Microdialysis

This table presents representative data illustrating the type of results obtained from in vivo microdialysis experiments studying cholinergic function. The data shows how extracellular acetylcholine levels in the rat striatum change from baseline in response to different pharmacological agents.

| Pharmacological Agent | Mechanism of Action | Brain Region | Observed Change in ACh Efflux (from Baseline) |

| Atropine | Muscarinic ACh Receptor Antagonist | Striatum | ~300-400% Increase nih.govnih.gov |

| Potassium (KCl, high conc.) | Membrane Depolarization | Hippocampus | ~400-600% Increase nih.gov |

| Choline | Acetylcholine Precursor | Striatum | No significant change nih.gov |

| Triethylcholine (Hypothetical) | False Neurotransmitter Precursor | Striatum | Expected Decrease |

Note: The effect of triethylcholine is presented as a hypothetical outcome based on its known mechanism of interfering with ACh synthesis. Atropine and KCl data are derived from published findings to illustrate typical results from this methodology. nih.govnih.gov

Theoretical Implications and Future Research Directions

Triethylcholine (B1219574) Bromide as a Tool for Understanding Cholinergic System Regulation

Triethylcholine bromide's ability to selectively interfere with cholinergic transmission has made it an invaluable probe for dissecting the regulatory mechanisms governing this critical neurotransmitter system. scribd.com By acting as a chemical mimic of choline (B1196258), it competes for uptake and metabolic pathways, thereby revealing key control points in acetylcholine (B1216132) homeostasis. wikipedia.orgnih.gov

Insights into the Rate-Limiting Steps of Acetylcholine Synthesis

The high-affinity choline uptake (HACU) system, mediated by the choline transporter (CHT), is responsible for transporting choline from the extracellular space into the presynaptic terminal. nih.govwilliams.eduwikipedia.org This transport is considered the primary rate-limiting step in the production of ACh in nervous tissue. nih.govwilliams.eduderangedphysiology.com Triethylcholine acts as a competitive inhibitor of this high-affinity uptake system. nih.govnih.gov By competing with choline for transport into the neuron, triethylcholine effectively reduces the intracellular pool of choline available for acetylcholine synthesis. annualreviews.org This competitive inhibition leads to a decrease in ACh production, an effect that is particularly pronounced under conditions of high neuronal activity, which rapidly depletes existing ACh stores. nih.gov The resulting failure of neuromuscular transmission, which can be reversed by the administration of choline but not by acetylcholinesterase inhibitors, provides strong evidence for the crucial role of choline uptake in sustaining ACh synthesis. wikipedia.orgnih.gov

Elucidation of Choline Transporter Functionality and Regulation

This compound has been instrumental in characterizing the function and regulation of the high-affinity choline transporter (CHT). As a substrate for the transporter, triethylcholine not only blocks the uptake of natural choline but is itself transported into the cholinergic nerve terminal. nih.govresearchgate.net Once inside the neuron, it undergoes acetylation by choline acetyltransferase to form acetyltriethylcholine. tandfonline.com

This product, acetyltriethylcholine, acts as a "false neurotransmitter." dntb.gov.uawikipedia.org It is packaged into synaptic vesicles and released upon nerve stimulation, just like acetylcholine. However, unlike ACh, acetyltriethylcholine is largely inactive at postsynaptic cholinergic receptors and thus fails to propagate the nerve signal effectively. nih.gov This process provides a powerful model for studying several aspects of transporter and synaptic vesicle function:

Substrate Specificity: The ability of CHT to transport triethylcholine, an analogue of choline, helps define the structural requirements for transporter substrates.

Vesicular Packaging: The packaging of acetyltriethylcholine into synaptic vesicles confirms that the vesicular acetylcholine transporter (VAChT) can recognize and load substrates other than native ACh. turkupetcentre.net

Neurotransmitter Release: The release of the false transmitter demonstrates the mechanics of exocytosis are not dependent on the specific identity of the packaged neurotransmitter.

The dynamic regulation of CHT is also illuminated by studies involving compounds like triethylcholine. CHT proteins are dynamically trafficked to and from the plasma membrane, with a significant portion residing in synaptic vesicle membranes. nih.gov This allows for a rapid increase in surface CHT levels following exocytosis, enhancing choline uptake to replenish ACh stores. nih.gov The use of inhibitors like triethylcholine allows researchers to probe the consequences of disrupting this finely tuned cycle.

Contributions to Understanding Neurotransmitter Depletion Syndromes